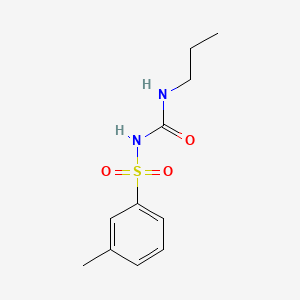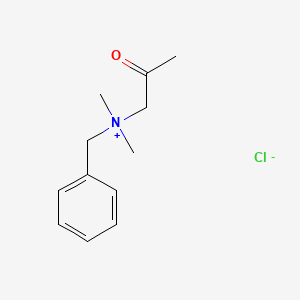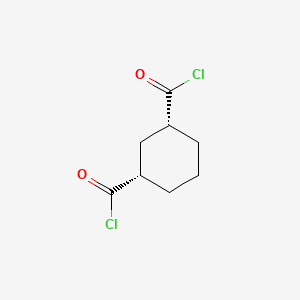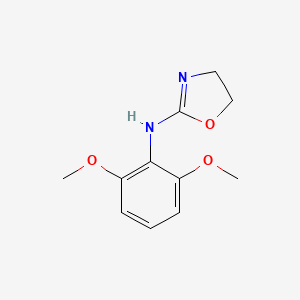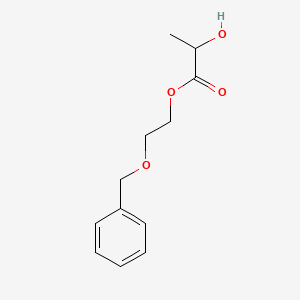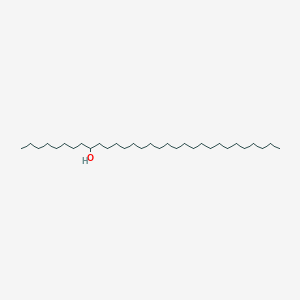![molecular formula C21H25NO2 B14710091 1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one CAS No. 23596-07-8](/img/structure/B14710091.png)
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hexyloxy group attached to a phenyl ring, and a methylideneamino group linked to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-aminophenyl ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]phenyl}ethan-1-one
- 1-{4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]phenyl}ethan-1-one
Uniqueness
1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity compared to its methoxy and ethoxy analogs.
Eigenschaften
CAS-Nummer |
23596-07-8 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C21H25NO2/c1-3-4-5-6-15-24-21-13-7-18(8-14-21)16-22-20-11-9-19(10-12-20)17(2)23/h7-14,16H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
IQQJILUQCAPPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


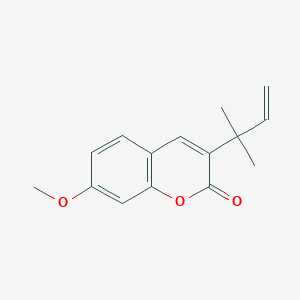
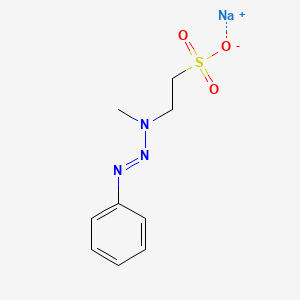
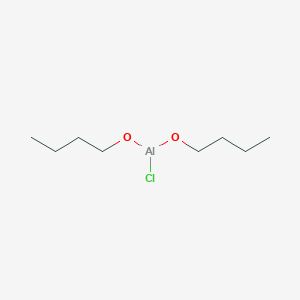
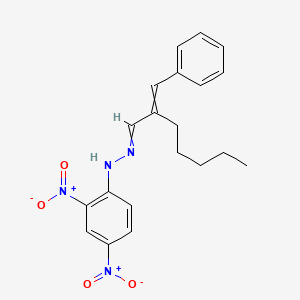
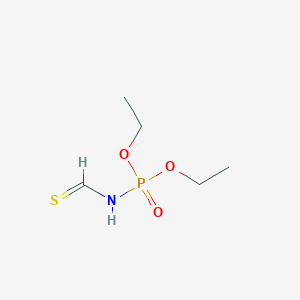
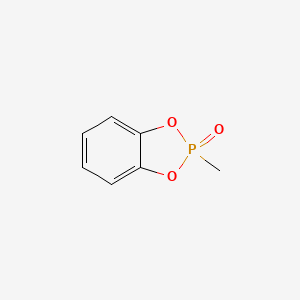
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
